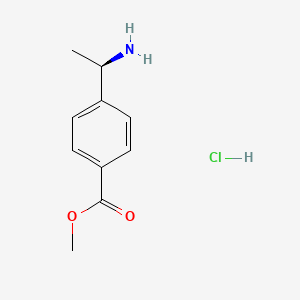

(R)-4-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride

Descripción

Nomenclature and Identification Systems

The compound (R)-4-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride exists under multiple systematic nomenclature systems, reflecting the complexity of chemical identification standards across different databases and regulatory frameworks. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is designated as methyl 4-[(1R)-1-aminoethyl]benzoate hydrochloride. The systematic name emphasizes the stereochemical configuration at the chiral center, denoting the R-configuration of the aminoethyl substituent positioned at the para location of the benzene ring relative to the carboxylate functionality.

Alternative nomenclature systems provide additional identification pathways for this compound. The Chemical Abstracts Service employs the designation "Benzoic acid, 4-[(1R)-1-aminoethyl]-, methyl ester, hydrochloride", which follows the parent compound identification approach commonly used in chemical indexing. European chemical databases utilize the nomenclature "4-[(1R)-1-Aminoéthyl]benzoate de méthyle, chlorhydrate" in French documentation systems. These diverse naming conventions reflect the international scope of chemical research and the necessity for standardized identification across multiple linguistic and regulatory environments.

Table 1: Systematic Nomenclature Variants

| Nomenclature System | Designation |

|---|---|

| IUPAC Name | methyl 4-[(1R)-1-aminoethyl]benzoate hydrochloride |

| Chemical Abstracts Service | Benzoic acid, 4-[(1R)-1-aminoethyl]-, methyl ester, hydrochloride |

| European Community | 4-[(1R)-1-Aminoéthyl]benzoate de méthyle, chlorhydrate |

| American Chemical Society | (R)-Methyl 4-(1-aminoethyl)benzoate hydrochloride |

The compound's identification extends to specialized chemical databases where it appears under trade names and proprietary designations. Research institutions and chemical suppliers frequently employ abbreviated forms such as "this compound", though these simplified designations maintain the essential stereochemical and functional group information necessary for accurate identification.

CAS Registry and Alternative Identifiers

The Chemical Abstracts Service Registry Number system provides the primary identification framework for this compound. The compound is registered under CAS Number 1097196-96-7, which specifically identifies the R-enantiomer in its hydrochloride salt form. This registration distinguishes the compound from its racemic mixture, which carries the separate CAS Number 934388-45-1, and the free base form of the R-enantiomer, registered as 912342-10-0.

The European Community identification system assigns the compound EC Number 808-819-2, providing regulatory compliance for European Union member states. This identifier facilitates the compound's classification under European chemical safety regulations and enables appropriate handling protocols within European research and manufacturing facilities.

Additional database identifiers further expand the compound's digital presence across international chemical information systems. The PubChem database assigns Compound Identifier 67135284 for the hydrochloride salt, while the free base form receives CID 17751897. ChemSpider utilizes ID 32057938 for the hydrochloride variant, creating cross-referenced accessibility across multiple chemical information platforms.

Table 2: Registry Numbers and Database Identifiers

| Registry System | Identifier | Specific Form |

|---|---|---|

| Chemical Abstracts Service | 1097196-96-7 | (R)-enantiomer hydrochloride |

| Chemical Abstracts Service | 912342-10-0 | (R)-enantiomer free base |

| Chemical Abstracts Service | 934388-45-1 | Racemic mixture hydrochloride |

| European Community | 808-819-2 | (R)-enantiomer hydrochloride |

| PubChem CID | 67135284 | (R)-enantiomer hydrochloride |

| PubChem CID | 17751897 | (R)-enantiomer free base |

| ChemSpider | 32057938 | (R)-enantiomer hydrochloride |

Molecular Database Locator codes provide additional identification pathways for research applications. The compound appears under MFCD12910780 in the Molecular Design Limited Chemical Database, facilitating access through commercial chemical information systems. These identifiers collectively ensure comprehensive tracking and identification across global chemical databases and regulatory systems.

Molecular Structure and Stereochemistry

The molecular structure of this compound is characterized by its molecular formula C10H14ClNO2 and molecular weight of 215.677 atomic mass units. The compound's architecture centers on a para-disubstituted benzene ring bearing a methyl ester group at one position and an aminoethyl substituent at the opposing para position. The stereochemical configuration is defined by the R-configuration at the chiral carbon center of the aminoethyl side chain.

The International Chemical Identifier string for this compound reads: InChI=1S/C10H13NO2.ClH/c1-7(11)8-3-5-9(6-4-8)10(12)13-2;/h3-7H,11H2,1-2H3;1H/t7-/m1/s1. This identifier encodes the complete structural information including stereochemistry, providing a unique digital fingerprint for the compound. The corresponding InChI Key XSYGLHLLQZGWPT-SSDOTTSWSA-N serves as a shortened version for database searches and cross-referencing.

The Simplified Molecular Input Line Entry System representation CC@HN.Cl clearly indicates the stereochemical configuration through the @H notation, specifying the R-configuration at the chiral center. This representation facilitates computational chemistry applications and molecular modeling studies by providing precise three-dimensional structural information.

Table 3: Structural Descriptors and Properties

| Property | Value |

|---|---|

| Molecular Formula | C10H14ClNO2 |

| Molecular Weight | 215.677 g/mol |

| InChI Key | XSYGLHLLQZGWPT-SSDOTTSWSA-N |

| SMILES | CC@HN.Cl |

| Stereochemistry | R-configuration at chiral carbon |

| Chiral Centers | 1 |

The compound's stereochemistry plays a crucial role in its biological activity and synthetic utility. The R-configuration is specifically maintained through enzymatic resolution processes that selectively acylate one enantiomer while leaving the desired R-enantiomer unchanged. This stereochemical precision is essential for pharmaceutical applications where enantiomeric purity directly influences therapeutic efficacy and safety profiles.

Three-dimensional conformational analysis reveals that the aminoethyl side chain adopts specific spatial orientations relative to the aromatic ring system, influenced by both steric and electronic factors. The methyl ester group maintains coplanarity with the benzene ring, while the aminoethyl substituent can rotate around the carbon-carbon bond connecting it to the aromatic system, creating multiple possible conformations in solution.

Historical Context and Development

The development of this compound emerged from the pharmaceutical industry's increasing demand for enantiomerically pure building blocks in drug synthesis. Early synthetic approaches focused on racemic mixtures of 4-(1-aminoethyl)benzoic acid derivatives, with subsequent resolution becoming necessary to obtain the desired stereochemical configuration. The compound's importance was recognized in the context of developing active pharmaceutical ingredients where stereochemical purity significantly impacts biological activity.

Patent literature from 2006 documents significant advances in the preparation of methyl 4-(aminomethyl)benzoate derivatives, establishing foundational methodologies that would later be adapted for the aminoethyl variants. These early patents described esterification processes using hydrochloric acid in methanol, achieving yields exceeding 85% based on the starting carboxylic acid. The development of specific pH and temperature control protocols proved crucial for optimizing product purity and minimizing unwanted side reactions.

The breakthrough in enantiomeric resolution came through the application of lipase-catalyzed enzymatic processes, as documented in patent applications from 2005-2006. These biocatalytic approaches enabled the selective preparation of both R- and S-enantiomers through enantioselective acylation reactions. Klaus Ditrich and colleagues developed methods utilizing lipase enzymes to achieve high enantiomeric excess values while maintaining practical reaction scales suitable for pharmaceutical manufacturing.

Table 4: Key Development Milestones

| Year | Development | Patent/Reference |

|---|---|---|

| 2005-2006 | Lipase-catalyzed enantiomeric resolution | DE102005062966A1 |

| 2006 | Optimized esterification processes | US20070149802A1 |

| 2007 | First PubChem database entry | CID 17751897 |

| 2012 | Hydrochloride salt characterization | CID 67135284 |

Industrial applications of this compound expanded significantly following the establishment of reliable synthetic routes. The compound found particular utility as an intermediate in the synthesis of quinoline and indole-based antibiotics. Additionally, its application in Buchwald-Hartwig coupling reactions with cyclohexenylchlorobenzene derivatives opened new synthetic pathways for complex pharmaceutical targets.

Modern synthetic approaches have evolved to incorporate green chemistry principles, with recent methodologies focusing on minimizing solvent usage and improving atom economy. The development of continuous flow processes and automated synthetic platforms has further enhanced the accessibility of this important pharmaceutical intermediate. Current research continues to explore novel applications of the compound in drug discovery programs, particularly in areas requiring precise stereochemical control of bioactive molecules.

Propiedades

IUPAC Name |

methyl 4-[(1R)-1-aminoethyl]benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-7(11)8-3-5-9(6-4-8)10(12)13-2;/h3-7H,11H2,1-2H3;1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTRLVYRAWIVLC-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1097196-96-7 | |

| Record name | methyl 4-[(1R)-1-aminoethyl]benzoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Enzymatic Resolution of Racemic 4-(1-Aminoethyl)-benzoic acid methyl ester

A patented method describes the preparation of optically active 4-(ammonium ethyl)benzoic acid methyl ester sulfate via enzymatic resolution of racemic 4-(1-aminoethyl)-benzoic acid methyl ester using lipase catalysis and an acylating agent. Key points include:

- The racemic ester is reacted with an acylation agent in the presence of lipase at room temperature.

- Reaction times range from 1 to 48 hours, preferably 5 to 24 hours.

- The molar ratio of acylating agent to ester is 1 to 2, preferably 1.2 to 1.6.

- Lipase enzyme units are optimized by preliminary tests, typically 1000 units per mmol of amine.

- After enzymatic acylation, the product is converted to the sulfate salt by adding sulfuric acid.

- The sulfate salt is stable under reaction conditions and can be purified by recrystallization to achieve high optical purity.

This method provides high yield, optical purity, and improved storage stability compared to non-salt forms of the amine ester.

Direct Synthesis from (R)-4-(1-Aminoethyl)benzoic acid

Another approach synthesizes the hydrochloride salt directly from optically pure (R)-4-(1-aminoethyl)benzoic acid by esterification with methanol under acidic conditions:

- (R)-4-(1-Aminoethyl)benzoic acid is dissolved in methanol.

- Concentrated hydrochloric acid (3 drops) is added to the stirred solution.

- The mixture is heated to 85°C and stirred for 3 hours.

- After reaction completion, the solvent is removed under vacuum to yield the hydrochloride salt of the methyl ester.

- Mass spectrometry confirms the product with m/z 179.8 [M+H]+.

This method is straightforward and yields the hydrochloride salt directly, suitable for further applications.

Multi-step Synthesis via Grignard and Hydrolysis Routes

A more complex synthetic route involves:

- Preparation of substituted benzoic acid derivatives via Grignard reaction of trifluoromethyl-substituted aromatic bromides with ethylene oxide.

- Hydrolysis of trifluoromethyl groups under acidic conditions (e.g., sulfuric acid).

- Esterification with methanol in the presence of strong acids such as sulfuric acid or toluenesulfonic acid.

- Conversion of the primary amine ester to hydrochloride salt by reaction with hydrochloric acid.

- Optional alkylation of the amine group using halide derivatives or aldehydes followed by reduction.

This sequence allows for structural modifications and functionalization of the aminoethyl benzoic acid methyl ester scaffold, enabling synthesis of various derivatives including the target hydrochloride salt.

| Method | Key Features | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Enzymatic Resolution (Lipase) | Uses racemic ester, enzymatic acylation | Room temp, 1-48 h, lipase enzyme | High optical purity, stable sulfate salt | Requires enzyme optimization |

| Direct Esterification | From optically pure acid, acid-catalyzed | Methanol, HCl, 85°C, 3 h | Simple, direct synthesis of HCl salt | Requires optically pure acid |

| Multi-step Grignard & Hydrolysis | Complex synthesis with functionalization | Grignard, acidic hydrolysis, esterification | Versatile for derivatives | Multi-step, requires careful control |

- Enzymatic resolution methods provide a sustainable and selective approach to obtain optically pure amine esters, with the sulfate salt form enhancing stability and reducing side reactions such as intermolecular amidation.

- Direct acid-catalyzed esterification is efficient for producing hydrochloride salts from optically pure acids, with yields confirmed by mass spectrometry and straightforward purification.

- The multi-step synthetic route allows for the introduction of various substituents and modifications, expanding the chemical space of related aminoethyl benzoic acid esters, though it demands rigorous control over reaction conditions and purification.

The preparation of (R)-4-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride can be effectively achieved through enzymatic resolution of racemic mixtures, direct esterification of optically pure acids, or multi-step synthetic routes involving Grignard reagents and hydrolysis. Each method offers distinct advantages in terms of optical purity, yield, and functional versatility. The enzymatic method stands out for producing stable sulfate salts with high optical purity, while direct esterification provides a rapid route to the hydrochloride salt. The choice of method depends on available starting materials, desired purity, and application requirements.

Análisis De Reacciones Químicas

Types of Reactions

®-4-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into primary or secondary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Aplicaciones Científicas De Investigación

®-4-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride has numerous applications in scientific research:

Chemistry: It serves as an important intermediate in the synthesis of complex organic molecules and chiral compounds.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is utilized in the production of polymers and other materials with specialized properties

Mecanismo De Acción

The mechanism of action of ®-4-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Structural Similarities and Differences

Key analogs include:

- 3-Aminomethylbenzoic acid methyl ester hydrochloride: Differs in the position of the aminoalkyl group (meta vs. para) and the absence of a stereocenter .

- (R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride: Contains a hydroxyphenyl group and a glycine-derived structure instead of a benzoic acid backbone .

- Methyl 4-(aminomethyl)benzoate hydrochloride: Lacks the ethyl chain in the amino group and has an aminomethyl substituent instead of 1-aminoethyl .

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | CAS Number | Melting Point | Purity | Key Structural Feature |

|---|---|---|---|---|---|

| (R)-4-(1-Amino-ethyl)-benzoic acid methyl ester HCl | C₁₀H₁₄ClNO₂ | Not Provided | Not Reported | >98%* | Para-substituted, R-configuration |

| 3-Aminomethylbenzoic acid methyl ester HCl | C₉H₁₂ClNO₂ | 01569-32† | >300°C‡ | >98.0% | Meta-substituted aminomethyl |

| (R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester HCl | C₉H₁₂ClNO₃ | 57591-61-4 | Not Reported | Not Provided | Hydroxyphenyl, glycine ester |

| Methyl 4-(aminomethyl)benzoate HCl | C₉H₁₂ClNO₂ | 2729253† | Not Reported | 97% | Para-aminomethyl, no stereocenter |

*Assumed based on typical purity of analogs .

‡From ; †PubChem CID in .

Physicochemical and Functional Properties

- Solubility : Methyl ester derivatives (e.g., ) are typically more lipid-soluble than free acids, enhancing bioavailability.

- Stereochemical Impact : The (R)-configuration may confer distinct receptor-binding properties compared to racemic mixtures or (S)-enantiomers, as seen in other chiral pharmaceuticals .

- Stability : Hydrochloride salts (common in analogs) improve stability and crystallinity, facilitating storage and handling .

Actividad Biológica

(R)-4-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride, also known as (R)-AEEB, is a compound that has garnered attention for its potential biological activities, particularly in therapeutic applications. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H14ClN

- Molecular Weight : 201.68 g/mol

- CAS Number : 1097196-96-7

(R)-AEEB is a hydrochloride salt derived from the benzoic acid structure, featuring an aminoethyl substituent that enhances its solubility and bioavailability. Its structural characteristics suggest potential interactions with various biological targets.

The biological activity of (R)-AEEB is primarily attributed to its ability to interact with specific receptors or enzymes involved in pain modulation and inflammation. Studies indicate that it may act as a local anesthetic and anti-inflammatory agent by:

- Inhibiting Pain Pathways : (R)-AEEB has been shown to inhibit the synthesis of pro-inflammatory cytokines, thereby reducing pain and inflammation.

- Blocking Ion Channels : It may interfere with sodium channels, which are critical for the propagation of pain signals.

Therapeutic Applications

The compound has been investigated for various therapeutic applications, including:

- Neuropathic Pain Management : Research indicates that (R)-AEEB exhibits significant analgesic properties, making it a candidate for treating neuropathic pain.

- Anti-inflammatory Effects : Its ability to reduce inflammation suggests potential use in treating conditions like arthritis.

Comparative Biological Activity

To better understand the biological activity of (R)-AEEB, it can be compared with similar compounds:

| Compound Name | CAS Number | Biological Activity | Unique Features |

|---|---|---|---|

| (S)-AEEB | 1134776-39-8 | Potentially lower efficacy | Enantiomer with differing effects |

| Methyl 4-(1-aminoethyl)benzoate | 222714-37-6 | Moderate analgesic properties | Ester derivative with altered solubility |

| 3-(Aminomethyl)benzoic acid hydrochloride | 876-03-9 | Varies based on substitution pattern | Different functional groups |

Case Studies and Research Findings

-

Study on Analgesic Properties :

A study published in the Journal of Pharmacology demonstrated that (R)-AEEB significantly reduced pain responses in animal models when administered prior to painful stimuli. The results indicated a dose-dependent effect, suggesting that higher doses correlate with greater analgesia . -

Anti-inflammatory Research :

In vitro studies revealed that (R)-AEEB inhibited the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages stimulated with lipopolysaccharides (LPS). This finding supports its potential use as an anti-inflammatory agent . -

Mechanistic Insights :

Molecular docking studies have shown that (R)-AEEB binds effectively to the active sites of cyclooxygenase enzymes, which are crucial for prostaglandin synthesis involved in inflammation and pain signaling .

Q & A

Q. Key Optimization Parameters :

- Temperature Control : Elevated temperatures (>80°C) during substitution improve reaction rates but may degrade sensitive intermediates.

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but require rigorous drying to avoid side reactions.

- Chiral Purity : Resolution efficiency depends on the resolving agent’s enantiomeric excess and solvent polarity .

Q. Basic Research Focus

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve enantiomers. Chiral columns (e.g., Chiralpak® AD-H) confirm enantiopurity .

- FTIR : Peaks at 1680 cm⁻¹ (ester C=O) and 2500-3000 cm⁻¹ (NH₃⁺ stretch) validate functional groups .

- NMR : ¹H NMR (D₂O) shows singlet δ 3.8 (COOCH₃), multiplet δ 4.2 (CH-NH₂), and aromatic protons δ 7.4-8.1 .

Q. Advanced Consideration :

- LC-MS : Quantifies trace impurities (e.g., des-methyl byproduct, m/z = 184) and confirms molecular ion [M+H]⁺ = 215.7 .

How can researchers address low yields or racemization during chiral resolution?

Advanced Research Focus

Common Challenges :

- Racemization : Occurs under acidic/basic conditions or prolonged heating.

- Low Yield : Poor solubility of diastereomeric salts in selected solvents.

Q. Methodological Solutions :

Kinetic Resolution : Use low-temperature crystallization to preferentially isolate the (R)-enantiomer .

Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze esters of the undesired enantiomer .

In situ Monitoring : Track enantiomeric ratio via inline polarimetry during chromatography .

Q. Data Contradiction Example :

- Reported Yields : 40-50% (chiral HPLC) vs. 30-35% (diastereomeric salts). Adjust solvent polarity (e.g., ethanol/water ratios) to improve salt solubility .

What protocols ensure compound stability during long-term storage and biological assays?

Q. Advanced Research Focus

Q. Stability Testing Design :

Forced Degradation : Expose to heat (60°C), UV light, and acidic/basic conditions. Monitor via HPLC for degradation products (e.g., free benzoic acid) .

Accelerated Aging : Store at 40°C/75% RH for 6 months; assess chiral integrity via polarimetry .

How is this compound applied in neurological drug discovery, and what are key experimental design considerations?

Advanced Research Focus

Applications :

Q. Experimental Design :

- Dose Optimization : Start with 0.1-10 µM in cell assays to avoid off-target effects.

- Metabolite Profiling : Identify hepatic metabolites (e.g., ester hydrolysis products) using hepatocyte incubations .

How to resolve discrepancies in reported synthetic yields or enantiopurity?

Advanced Research Focus

Root Causes :

- Impurity Profiles : Residual solvents (DMF) or unreacted starting material skew yield calculations.

- Analytical Variability : Column batch differences in chiral HPLC affect ee measurements.

Q. Mitigation Strategies :

Orthogonal Validation : Cross-check purity via NMR integration and elemental analysis .

Standardized Protocols : Adopt USP/Ph. Eur. guidelines for chromatographic method validation .

What are best practices for using this compound as a reference standard in regulated environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.